molecular formula C20H26N3O.CHO2<br>C21H27N3O3 B12694582 Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate CAS No. 113534-44-4

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate

Cat. No.: B12694582
CAS No.: 113534-44-4
M. Wt: 369.5 g/mol
InChI Key: SGJMEBVZCIYWRU-UHFFFAOYSA-M
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Description

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used in various scientific research applications due to its ability to interact with biological molecules and its utility in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.

    Reduction: It can be reduced under specific conditions to yield reduced forms that have distinct properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce dihydrophenoxazine compounds.

Scientific Research Applications

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and a redox indicator in various chemical analyses.

    Biology: The compound is employed in fluorescence microscopy and flow cytometry due to its fluorescent properties.

    Medicine: It is investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: The compound is used in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. It also acts as a redox-active molecule, participating in electron transfer reactions that are crucial in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride
  • Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate

Uniqueness

Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is unique due to its specific formate anion, which can influence its solubility and reactivity compared to other similar compounds. Its distinct chemical structure and properties make it particularly useful in applications requiring high specificity and sensitivity.

Properties

CAS No.

113534-44-4

Molecular Formula

C20H26N3O.CHO2
C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;formate

InChI

InChI=1S/C20H26N3O.CH2O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1

InChI Key

SGJMEBVZCIYWRU-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(=O)[O-]

Origin of Product

United States

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